molecular formula C20H20N2O3 B5658834 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B5658834
M. Wt: 336.4 g/mol
InChI Key: NAOCVMNNNYCWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)acetamide, also known as quinacrine mustard, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinacrine, a drug that was originally developed as an antimalarial agent. Quinacrine mustard has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Medicinal Chemistry

This compound, being a derivative of phenoxy acetamide and quinoline, has been studied for its potential therapeutic applications . Medicinal chemistry uses chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . This compound could be a part of the efforts to design and develop new pharmaceutical compounds .

Pharmacological Activities

The derivatives of phenoxy acetamide and quinoline have been investigated for their pharmacological activities . These compounds have shown promise as potential therapeutic candidates .

Diabetes-II Activity

Quinoline Schiff base derivatives have been evaluated for their activity against diabetes-II . This suggests that our compound, being a quinoline derivative, might also have potential applications in diabetes treatment .

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is present in our compound, exhibit a wide range of biological activities, including antimicrobial effects . This suggests that our compound could have potential applications in the development of new antimicrobial drugs .

Anticancer Activity

8-HQ based molecules have been used to develop potent lead compounds with good efficacy and low toxicity for anticancer treatments . This suggests that our compound could have potential applications in the development of new anticancer drugs .

Antifungal Activity

8-HQ based molecules also exhibit antifungal effects . This suggests that our compound could have potential applications in the development of new antifungal drugs .

Chelating Agents

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions . This suggests that our compound could have potential applications in the field of coordination chemistry .

Alzheimer’s Disease

8-HQ derivatives have been studied for their potential applications in the treatment of Alzheimer’s disease . This suggests that our compound could have potential applications in the development of new drugs for Alzheimer’s disease .

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-5-4-6-15-11-16(20(24)21-19(13)15)12-22(14(2)23)17-7-9-18(25-3)10-8-17/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCVMNNNYCWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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